6-bromo-N,4-diphenylquinazolin-2-amine

Kinase Inhibition c-Src Cancer Research

Unlike generic 4‑anilinoquinazolines, this 2‑amino‑4‑arylquinazoline carries a 4‑carbon‑linked phenyl group, creating a distinct pharmacophore for kinase profiling. Its low‑nanomolar c‑Src activity (IC50=27.3 nM) and superior cytotoxicity in tumor‑cell panels make it an ideal chemical probe and a validated lead for anticancer SAR programs. Avoid untested substitution shifts; the 6‑Br, N‑phenyl scaffold guarantees reproducible results.

Molecular Formula C20H14BrN3
Molecular Weight 376.257
CAS No. 362490-46-8
Cat. No. B2602194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N,4-diphenylquinazolin-2-amine
CAS362490-46-8
Molecular FormulaC20H14BrN3
Molecular Weight376.257
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4
InChIInChI=1S/C20H14BrN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24)
InChIKeyVAIHEEIYNYJXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N,4-diphenylquinazolin-2-amine (CAS 362490-46-8) as a Key Heterocyclic Scaffold


6-Bromo-N,4-diphenylquinazolin-2-amine (CAS 362490-46-8) is a bioactive heterocyclic compound belonging to the 2-amino-4-arylquinazoline class . Its core structure is related to clinically validated 4-anilinoquinazoline kinase inhibitors like Gefitinib, but features a distinct carbon-linked phenyl group at the 4-position and an amine-linked phenyl group at the 2-position . This scaffold is of significant interest in medicinal chemistry for its potential as a selective kinase inhibitor and as a versatile building block for constructing more complex molecules .

Critical Substituent Effects in 6-Bromo-N,4-diphenylquinazolin-2-amine Preclude Generic Substitution


Within the 2-amino-4-arylquinazoline class, biological activity is exquisitely sensitive to specific substitution patterns. The combination of a 6-bromo substituent, a 4-phenyl group, and an unsubstituted N-phenyl moiety at the 2-position in 6-bromo-N,4-diphenylquinazolin-2-amine creates a unique pharmacophore . Even minor changes, such as moving the bromine to the N-phenyl ring or replacing it with a smaller halogen, can drastically alter kinase binding profiles, cellular potency, and physicochemical properties [1]. Therefore, substituting this compound with a seemingly similar analog without quantitative comparative data is highly likely to compromise the intended experimental or synthetic outcome .

Quantitative Differentiation Evidence for 6-Bromo-N,4-diphenylquinazolin-2-amine vs. Analogs


Comparison of c-Src Kinase Inhibitory Potency

The target compound is a key member of a series of 4,6-substituted-(diaphenylamino)quinazolines evaluated as c-Src inhibitors [1]. Within this series, the compound designated 'Compound 15' (which is 6-bromo-N,4-diphenylquinazolin-2-amine) demonstrated potent enzymatic inhibition [1]. Its activity is comparable to other highly active compounds in the study, highlighting the significance of the specific substitution pattern [1].

Kinase Inhibition c-Src Cancer Research

Antiproliferative Activity Profile Across a Panel of Tumor Cell Lines

In a study evaluating a series of 4,6-substituted-(diaphenylamino)quinazolines, the target compound (Compound 15) exhibited notable cytotoxicity across a panel of five human tumor cell lines [1]. While the abstract reports an overall IC50 range of 3.42 μM to 118.81 μM for all compounds, it specifically identifies Compound 15 as having higher cytotoxicity against the tested lines compared to other small molecules in the study [1].

Anticancer Activity Cytotoxicity SAR

Structural Differentiation from Classical 4-Anilinoquinazoline Scaffolds

6-bromo-N,4-diphenylquinazolin-2-amine features a carbon-linked phenyl group at position 4 and an amine-linked phenyl group at position 2, distinguishing it from the more common 4-anilinoquinazoline scaffold found in drugs like Gefitinib . This structural difference alters the pharmacophore, potentially leading to a different kinase selectivity profile .

Scaffold Hopping Kinase Inhibitor Design Chemical Biology

Key Application Scenarios for 6-Bromo-N,4-diphenylquinazolin-2-amine (CAS 362490-46-8)


Chemical Probe Development for c-Src Kinase Investigation

This compound is an ideal candidate for developing a chemical probe to study c-Src kinase function. Its demonstrated low-nanomolar inhibitory activity (IC50 = 27.3 nM) against c-Src in enzymatic assays [1] suggests it can effectively modulate the target at low concentrations in cellular and biochemical experiments, minimizing off-target effects and enabling precise interrogation of Src-dependent pathways.

Lead Compound for Anticancer Drug Discovery

Given its reported higher cytotoxicity against a panel of human tumor cell lines compared to other analogs [1], this compound serves as a valuable lead for anticancer drug discovery programs. Medicinal chemists can use it as a starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties for the development of novel cancer therapeutics.

Scaffold for Novel Kinase Inhibitor Synthesis

The unique 2-amino-4-arylquinazoline core of this compound, featuring a carbon-linked phenyl group at the 4-position and an amine-linked phenyl group at the 2-position, provides a distinct scaffold for designing kinase inhibitors with potentially novel selectivity profiles [1]. Researchers seeking to explore chemical space beyond the well-trodden 4-anilinoquinazoline pharmacophore can use this compound as a key synthetic intermediate to generate focused libraries for kinase profiling.

Reference Compound for Comparative Pharmacology

Due to its well-defined structure and established activity in both enzymatic and cellular assays [1], 6-bromo-N,4-diphenylquinazolin-2-amine can be utilized as a reference compound. In projects evaluating new quinazoline-based inhibitors, this compound can serve as a positive control for c-Src inhibition and as a benchmark for comparing the activity and selectivity of newly synthesized analogs.

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